Serine, N,O-dibenzoyl-, methyl ester

Description

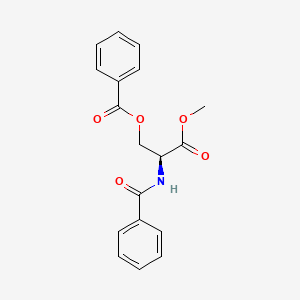

Serine, N,O-dibenzoyl-, methyl ester (systematic name: 3,7-O,O-dibenzoyl ceanothic acid methyl ester) is a triterpenoid derivative isolated from the roots of Colubrina asiatica . Structurally, it consists of a ceanothic acid backbone substituted with benzoyl groups at the 3- and 7-hydroxyl positions and a methyl ester at the carboxyl group (Figure 1). This compound exhibits notable bioactivities, including antimalarial activity against Plasmodium falciparum (IC50 = 3.07 µg/mL) and cytotoxicity against cancer cell lines (KB, NCI-H187, and MCF-7; IC50 8.32–46.72 µg/mL) . Its synthesis involves isolation from plant extracts followed by spectroscopic characterization, highlighting its natural origin and structural complexity.

Properties

IUPAC Name |

[(2S)-2-benzamido-3-methoxy-3-oxopropyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-18(22)15(19-16(20)13-8-4-2-5-9-13)12-24-17(21)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDRCWVRHYLORR-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

N-benzoyl-L-serine methyl ester is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have shown potential in developing drugs targeting neurological disorders, cancer therapies, and antiviral agents. For instance, studies indicate that derivatives of serine methyl ester exhibit inhibitory activity against SARS-CoV proteases, which are crucial for viral replication .

Case Study: SARS-CoV Protease Inhibition

A study investigated the structure-activity relationship of serine derivatives against the SARS-CoV 3CL protease. The findings revealed that certain modifications to the serine structure enhanced binding affinity and inhibitory potency, suggesting potential therapeutic applications in treating viral infections .

Biochemical Research

Enzyme Inhibition Studies:

This compound is extensively used in enzyme inhibition research. It serves as a substrate for various proteolytic enzymes such as bromelain and papain, allowing researchers to understand the kinetics of enzyme-substrate interactions. For example, kinetic studies have shown that N-benzoyl-L-serine methyl ester exhibits unique hydrolysis patterns when acted upon by these enzymes, providing insights into enzyme mechanisms .

Table 1: Kinetic Parameters of Hydrolysis

| Enzyme | Km (mM) | kcat (s^-1) | Observations |

|---|---|---|---|

| Bromelain | 1.22 | 0.0157 | Concave-down plots indicating complex formation |

| Papain | 52 | Varies | Different binding dynamics compared to bromelain |

Peptide Synthesis

Significance in Peptide Chemistry:

Serine methyl ester is crucial for synthesizing peptides with narrow molecular weight distributions. Its ability to form stable intermediates facilitates the production of oligopeptides necessary for drug design and biomaterials development. Recent advancements have demonstrated that using N-benzoyl-L-serine methyl ester can lead to more efficient peptide synthesis protocols .

Case Study: Oligopeptide Formation

A novel synthesis technique involving N-benzoyl-L-serine methyl ester has been developed to produce homogeneous oligopeptides. This method allows for precise control over molecular weight and polydispersity, which are critical factors in the efficacy of peptide-based therapeutics .

Material Science

Development of Novel Materials:

Research has explored the use of serine derivatives in creating materials with enhanced properties such as stability and reactivity. These materials can be utilized in various applications, including drug delivery systems and biocompatible scaffolds for tissue engineering .

Cosmetic Formulations

Potential Skin Benefits:

Emerging studies suggest that N-benzoyl-L-serine methyl ester may have applications in cosmetic formulations due to its beneficial effects on skin health. Its incorporation into skincare products could provide moisturizing properties and enhance skin barrier function .

Mechanism of Action

The mechanism by which Serine, N,O-dibenzoyl-, methyl ester exerts its effects depends on its specific application. In peptide synthesis, it acts as an amino acid derivative that can be incorporated into peptides. In biological studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

3-O-Acetyl-7-O-Benzoyl Ceanothic Acid Methyl Ester

- Structure : Differs by an acetyl group at position 3 instead of benzoyl.

- Source : Colubrina asiatica roots .

- Bioactivity :

- Antimalarial (IC50 = 4.67 µg/mL), slightly less potent than the dibenzoyl analogue.

- Antimycobacterial activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), a feature absent in the dibenzoyl compound.

- Key Insight : The acetyl group reduces antimalarial efficacy but introduces antimycobacterial activity, suggesting substituent-dependent selectivity .

N-Benzyl-L-Serine Methyl Ester

- Structure: Benzyl group on the amino group, methyl ester at the carboxyl, and a free hydroxyl.

- Synthetic Origin : Prepared via esterification and benzylation .

- Applications : Intermediate in peptide synthesis; lacks reported bioactivity, emphasizing the critical role of O-benzoylation in enhancing pharmacological properties.

D-Serine Methyl Ester Hydrochloride

- Structure: Simple methyl ester of D-serine with a free hydroxyl and amino group.

- Physicochemical Contrast : Higher water solubility due to the hydrochloride salt, unlike the lipophilic dibenzoyl derivative.

N-Diphenylmethylene-O-Hepta-O-Acetyl-β-D-Lactosyl-L-Serine Benzyl Ester

- Structure : Glycosylated serine derivative with a lactosyl moiety and multiple acetyl groups.

- Applications : Used in glycobiology for synthesizing glycan arrays; demonstrates how esterification and glycosylation expand utility in carbohydrate-protein interaction studies .

Comparative Data Table

| Compound Name | Substituents | Source/Synthesis | Bioactivity (IC50/MIC) | Key Features |

|---|---|---|---|---|

| 3,7-O,O-Dibenzoyl Ceanothic Acid Methyl Ester | 3,7-O-dibenzoyl, methyl ester | Colubrina asiatica | Antimalarial: 3.07 µg/mL; Cytotoxic: 8.32–46.72 µg/mL | High lipophilicity, dual bioactivity |

| 3-O-Acetyl-7-O-Benzoyl Ceanothic Acid Methyl Ester | 3-acetyl, 7-benzoyl, methyl ester | Colubrina asiatica | Antimalarial: 4.67 µg/mL; Antimycobacterial: 6.25 µg/mL | Broader antimicrobial spectrum |

| N-Benzyl-L-Serine Methyl Ester | N-benzyl, methyl ester, free hydroxyl | Synthetic | None reported | Peptide synthesis intermediate |

| D-Serine Methyl Ester Hydrochloride | Methyl ester, free amino/hydroxyl | Synthetic | None reported | High solubility, chiral utility |

| Glycosylated Serine Benzyl Ester | Lactosyl, hepta-acetyl, benzyl ester | Synthetic | Carbohydrate-protein interaction studies | Tool for glycobiology research |

Structure-Activity Relationships (SAR)

Benzoyl vs. Acetyl Groups :

- Benzoyl groups at both 3- and 7-positions (dibenzoyl compound) enhance antimalarial potency compared to acetyl substitution (4.67 vs. 3.07 µg/mL) .

- Acetylation at position 3 introduces antimycobacterial activity, likely due to altered membrane interaction.

Esterification Effects :

- Methyl esterification increases lipophilicity, aiding membrane penetration and bioactivity.

- Benzyl or glycosyl esters (e.g., lactosyl derivative) tailor compounds for specific applications, such as glycobiology .

Amino Group Modifications: N-Benzylation (e.g., N-Benzyl-L-serine methyl ester) eliminates bioactivity, underscoring the importance of free or acylated amino groups in pharmacological interactions .

Biological Activity

Serine, N,O-dibenzoyl-, methyl ester is a derivative of the amino acid serine, which has gained attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

This compound is synthesized through the protection of the hydroxyl and amino groups of serine with benzoyl groups, followed by esterification with methanol. The general reaction scheme can be represented as follows:

This compound can serve as a versatile intermediate in organic synthesis, particularly for the preparation of peptides and other bioactive molecules.

Enzyme Interaction

Research has demonstrated that serine derivatives can act as substrates or inhibitors for various enzymes. For instance, studies indicate that N,O-dibenzoylserine methyl ester exhibits selective inhibition of seryl-tRNA synthetases (SerRSs), which are crucial for protein synthesis in both bacterial and eukaryotic cells. The inhibition mechanism involves competitive binding to the active site of the enzyme, thereby disrupting normal tRNA recognition and aminoacylation processes .

Antiviral Properties

The compound has been evaluated for its potential antiviral activity. In a study involving cyclic cidofovir prodrugs, it was found that serine-based prodrugs exhibited enhanced bioavailability and reduced toxicity compared to their parent compounds. This suggests that serine derivatives may enhance the efficacy of antiviral agents by improving their pharmacokinetic profiles .

Antitumor Activity

The biological evaluation of serine derivatives has also revealed promising antitumor properties. For example, certain serine-based compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve modulation of signaling pathways associated with cell survival and death .

Case Study 1: Inhibition of Seryl-tRNA Synthetases

A study published in FEBS Letters reported that specific analogues of serine, including N,O-dibenzoylserine methyl ester, were effective inhibitors of seryl-tRNA synthetases from different organisms. The study highlighted the structural requirements for effective inhibition and provided insights into the evolutionary divergence of these enzymes .

Case Study 2: Antiviral Prodrug Development

In research focused on enhancing the delivery of antiviral agents, serine-derived prodrugs were synthesized and tested in murine models. The results indicated that these prodrugs significantly improved oral bioavailability compared to traditional formulations, suggesting a viable pathway for drug development .

Data Tables

Preparation Methods

Stepwise Protection and Esterification

The most widely adopted method involves three sequential steps: N-benzoylation , O-benzoylation , and methyl esterification (Figure 1).

N-Benzoylation of Serine

Starting Material : L- or DL-serine is dissolved in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under inert atmosphere.

Reagents : Benzoyl chloride (1.2 equivalents) is added dropwise with a base such as triethylamine (2.5 equivalents) to neutralize HCl byproducts.

Conditions : The reaction proceeds at 0–25°C for 4–6 hours.

Outcome : N-Benzoyl-serine is isolated via aqueous workup (yield: 85–92%).

O-Benzoylation of N-Benzoyl-Serine

Reagents : A second equivalent of benzoyl chloride (1.1 equivalents) is introduced with 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst.

Conditions : Conducted in pyridine at 50–60°C for 8–12 hours to enhance hydroxyl group reactivity.

Outcome : N,O-Dibenzoyl-serine is obtained after silica gel chromatography (yield: 75–80%).

Methyl Esterification

Reagents : Thionyl chloride (1.5 equivalents) in methanol or sulfuric acid (5% v/v) in methanol.

Conditions : Reflux at 65°C for 3–5 hours.

Outcome : Crude product is purified via recrystallization (ethanol/water) to yield N,O-dibenzoyl-serine methyl ester (yield: 88–95%).

Alternative Pathway: Esterification Followed by Benzoylation

To avoid side reactions during benzoylation, some protocols prioritize esterification first:

Methyl Esterification of Serine

Reagents : Serine is treated with thionyl chloride in methanol, forming serine methyl ester hydrochloride.

Conditions : Room temperature, 12 hours.

Outcome : Serine methyl ester is isolated as a hydrochloride salt (yield: 90–94%).

Sequential N- and O-Benzoylation

The hydrochloride salt is neutralized with sodium bicarbonate, followed by benzoylation as described in §1.1.1–1.1.2. This method minimizes carboxyl group interference but requires careful pH control to prevent ester hydrolysis.

Industrial-Scale Production

Reaction Optimization

Scalability : Batch reactors (500–1,000 L) are used with automated temperature and pH control.

Catalysts : DMAP reduces reaction time by 30% in O-benzoylation steps.

Purification : Centrifugal partition chromatography replaces silica gel for higher throughput.

Comparative Analysis of Methods

| Parameter | Stepwise Protection (§1.1) | Esterification First (§1.2) |

|---|---|---|

| Overall Yield | 68–72% | 65–70% |

| Purity | ≥98% (HPLC) | ≥97% (HPLC) |

| Reaction Time | 18–24 hours | 20–26 hours |

| Scalability | High | Moderate |

| Key Advantage | Fewer side products | Avoids carboxyl reactivity |

Enzymatic and Catalytic Innovations

Chemoenzymatic Approaches

Papain-catalyzed esterification in aqueous media has been explored to replace harsh acid conditions.

Conditions : Serine, benzoyl donors, and papain (5% w/w) in phosphate buffer (pH 8.5).

Outcome : 40–50% yield after 48 hours, with lower environmental impact.

Hypervalent Iodine Catalysis

Recent studies use phenyliodonium diacetate for one-pot benzoylation, reducing steps.

Yield : 78% with 99% selectivity for N,O-dibenzoylation.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Serine, N,O-dibenzoyl-, methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification or transesterification. For example, serine derivatives can be prepared by reacting L-serine with methanol and thionyl chloride (SOCl₂) under reflux to form methyl ester hydrochloride, followed by benzoylation using tert-butyl acetate and perchloric acid . Key factors include:

- Catalyst selection : Concentrated sulfuric acid protonates carboxylic acids, enhancing electrophilicity for nucleophilic alcohol attack .

- Solvent and temperature : Methanol as a solvent and reflux conditions (~65°C) drive equilibrium toward ester formation .

- Racemization control : Low-temperature reactions and acidic conditions minimize stereochemical inversion during synthesis .

Q. How do reaction parameters like molar ratios and catalyst types affect esterification efficiency?

- Methodological Answer : Excess methanol (6:1 molar ratio to oil) shifts equilibrium toward ester formation, while catalyst type (e.g., KOH vs. H₂SO₄) impacts reaction kinetics. For instance:

- Homogeneous catalysts : KOH achieves >90% yield in transesterification but requires rigorous purification .

- Acid catalysts : H₂SO₄ avoids saponification but requires higher temperatures (60–80°C) .

- Yield optimization : Taguchi experimental designs identify catalyst concentration as the most critical parameter, contributing >77% to yield variance .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Extraction : Use ether or dichloromethane to separate the ester from aqueous byproducts (e.g., water, acetic acid) .

- Neutralization : Sodium bicarbonate quenches excess acid, preventing back-hydrolysis .

- Crystallization : Slow evaporation under reduced pressure enhances purity (>98%) .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of serine-based methyl esters?

- Methodological Answer : Taguchi orthogonal arrays (e.g., L9 matrix) systematically test parameters like catalyst concentration (1.0–1.5 wt%), temperature (40–60°C), and molar ratios. Key steps:

- Signal-to-noise (S/N) ratios : "Larger-the-better" S/N ratios prioritize conditions maximizing yield. For example, 1.5 wt% KOH at 60°C improved rapeseed methyl ester yield to 96.7% .

- ANOVA validation : Catalyst concentration contributes 77.6% to yield variance, surpassing temperature (12.3%) or molar ratio (8.1%) .

- Robustness testing : Replicate experiments under optimal conditions to confirm reproducibility (e.g., ±2% yield deviation) .

Q. How do structural modifications (e.g., N,O-dibenzoylation) impact the stability of serine methyl esters?

- Methodological Answer : Benzoyl groups enhance steric hindrance, reducing hydrolysis in aqueous environments. Stability assays include:

- pH-dependent degradation : Monitor ester integrity via HPLC at pH 2–12; dibenzoylated derivatives show <5% degradation at pH 7 over 72 hours .

- Thermal gravimetric analysis (TGA) : Decomposition temperatures >200°C indicate improved thermal stability compared to non-acylated esters .

Q. What advanced analytical techniques resolve contradictions in reported yields or purity?

- Methodological Answer :

- GC-MS/FID : Quantifies methyl ester content (>95% purity) and identifies byproducts (e.g., residual methanol) using fatty acid methyl ester (FAME) standards .

- FTIR spectroscopy : Confirms ester carbonyl (C=O) stretches at 1740–1720 cm⁻¹ and benzoyl C-O vibrations at 1260 cm⁻¹ .

- Chiral HPLC : Detects racemization (e.g., D/L-serine ratios) with cellulose-based columns and polarimetric detection .

Q. How can researchers mitigate data discrepancies when scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Mixing efficiency : Computational fluid dynamics (CFD) models ensure uniform heat/mass transfer in large reactors .

- Byproduct profiling : Compare small-scale vs. pilot-scale GC-MS chromatograms to identify scalability bottlenecks (e.g., dimerization at high concentrations) .

- Process analytical technology (PAT) : In-line NIR monitors reaction progress in real-time, reducing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.